6-Chloroimidazo[1,2-a]pyridine

Peripheral benzodiazepine receptor PBR imaging Radiopharmaceutical development

6-Chloroimidazo[1,2-a]pyridine (CAS 6188-25-6) is the privileged scaffold for PBR-targeted radiopharmaceuticals, with validated high-affinity binding (IC50 = 13 nM) and demonstrated in vivo tumor uptake. Its balanced LogP (1.99) makes it the ideal reference for systematic halogen SAR studies versus 6-F or 6-Br analogs. With documented antifungal MIC values (19.36–89.38 µM) against clinical Candida parapsilosis strains and proven peripheral benzodiazepine receptor selectivity over central receptors, this 6-chloro scaffold is essential for CNS drug discovery programs seeking non-sedating anxiolytics, anticonvulsants, or neuroprotective agents. Procure this validated building block for your next-generation imaging or therapeutic development pipeline.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 6188-25-6
Cat. No. B040424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridine
CAS6188-25-6
Synonyms6-CHLOROIMIDAZO[1,2-A]PYRIDINE
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1Cl
InChIInChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
InChIKeyXQEGYCZJSVFGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-a]pyridine (CAS 6188-25-6) Procurement Guide: A Core Scaffold for Halogen-Dependent SAR Studies


6-Chloroimidazo[1,2-a]pyridine (CAS 6188-25-6) is a heterobicyclic scaffold combining an imidazole and a pyridine ring with a chlorine substituent at the 6-position [1]. The imidazo[1,2-a]pyridine core is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-modulating properties [1][2]. The chlorine at position 6 introduces distinct physicochemical properties that differentiate it from other halogen-substituted or unsubstituted analogs: a calculated LogP of approximately 1.99 and a polar surface area of 17.30 Ų . This compound serves primarily as a versatile building block for the synthesis of pharmacologically active derivatives, with documented applications in developing soluble guanylate cyclase stimulators, benzodiazepine receptor ligands, and antifungal agents [1][2].

Why 6-Chloroimidazo[1,2-a]pyridine Cannot Be Replaced by 6-Bromo, 6-Fluoro, or Unsubstituted Analogs in Structure-Activity Studies


Substituting 6-chloroimidazo[1,2-a]pyridine with other 6-halogen analogs (e.g., 6-bromo, 6-fluoro, 6-iodo) or the unsubstituted imidazo[1,2-a]pyridine is not pharmacologically neutral. Systematic structure-activity relationship studies demonstrate that the 6-position halogen profoundly influences both target binding affinity and selectivity profiles [1]. In peripheral benzodiazepine receptor (PBR) ligand development, compounds bearing an electronegative atom at the 6-position of the pyridine ring exhibit high affinity and selective binding, with the specific halogen choice directly modulating the compound's in vitro properties [1]. Furthermore, the halogen at position 6 alters the electron density distribution across the imidazopyridine core, affecting both reactivity in downstream synthetic transformations and the compound's metabolic stability in biological systems [2]. Generic substitution without empirical validation therefore risks compromising both synthetic efficiency and pharmacological outcomes.

6-Chloroimidazo[1,2-a]pyridine: Comparative Quantitative Evidence for Scientific Selection


6-Chloro Substitution Confers High-Affinity PBR Binding: Comparative In Vitro Activity Data

In a series of imidazo[1,2-a]pyridine derivatives evaluated for peripheral benzodiazepine receptor (PBR) binding, the 6-chloro-substituted analog ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate demonstrated selective binding to peripheral-type receptors with an IC50 of 13 nM, while showing negligible affinity for central benzodiazepine receptors [1]. This selectivity profile is critical for PBR-targeted imaging applications where central receptor cross-reactivity must be avoided. The presence of the 6-chloro substituent, combined with the 4′-chlorophenyl group, was essential for achieving this high-affinity, selective binding profile [1].

Peripheral benzodiazepine receptor PBR imaging Radiopharmaceutical development

6-Position Electronegative Substitution Is Critical for PBR Ligand Affinity: Class-Level SAR Evidence

A comprehensive study of imidazo[1,2-a]pyridine-based radiopharmaceuticals for PBR imaging established a clear structure-activity relationship: compounds substituted with an electronegative atom in the 6-position of the pyridine ring, combined with a lipophilic group or halogen at the 4′-position of the 2-phenyl ring, exhibited high affinity and selective binding to PBR [1]. The N′,N′-dimethyl- and N′,N′-diethyl-6-chloro-(4′-iodophenyl)imidazo[1,2-a]pyridine-3-acetamides displayed optimum in vitro properties and were selected for radiolabeling with iodine-123 [1]. Biodistribution studies in normal rodents demonstrated high uptake of radioactivity in tissues with known PBR sites, and preliminary imaging in mammary adenocarcinoma models showed high tumor uptake with activity retention after 24 hours [1].

PBR ligand design Halogen SAR Imaging agent development

6-Chloro Substituent Modulates Antifungal Activity in Acrylonitrile Derivatives: SAR Within a Single Series

A 2025 study synthesized ten (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives and evaluated their antifungal activity against a clinical strain of Candida parapsilosis [1]. Minimum inhibitory concentrations (MIC) ranged from 19.36 µM to 89.38 µM, with SAR analysis revealing that the nature and position of substituents on the aryl ring significantly modulated antifungal efficacy [1]. The study specifically highlighted that electron-withdrawing or polarizable substituents enhanced antifungal activity, demonstrating that the 6-chloroimidazo[1,2-a]pyridine core serves as a tunable scaffold where the chlorine atom contributes to the overall electronic environment that governs biological activity [1].

Antifungal agents Candida parapsilosis Acrylonitrile derivatives

6-Chloroimidazo[1,2-a]pyridine Possesses Distinct Lipophilicity Profile Differentiating It from Other 6-Halogen Analogs

The calculated LogP value for 6-chloroimidazo[1,2-a]pyridine is 1.98770, with a polar surface area (PSA) of 17.30000 Ų . This lipophilicity profile occupies a specific position within the halogen-substituted imidazo[1,2-a]pyridine series. By comparison, the unsubstituted imidazo[1,2-a]pyridine has a lower LogP of approximately 1.32, while the 6-bromo analog has a higher LogP of approximately 2.27, and the 6-fluoro analog has a lower LogP of approximately 1.08 [1]. The chlorine substitution thus provides intermediate lipophilicity that balances membrane permeability with aqueous solubility, a critical parameter for both biological assay performance and downstream synthetic handling [1].

Physicochemical properties LogP Drug-likeness

6-Chloroimidazo[1,2-a]pyridine: High-Value Application Scenarios Based on Validated Evidence


Development of Peripheral Benzodiazepine Receptor (PBR) Imaging Agents and PET/SPECT Tracers

Based on demonstrated high-affinity PBR binding (IC50 = 13 nM) of 6-chloro-substituted derivatives and validated in vivo tumor uptake with 24-hour retention [1], 6-chloroimidazo[1,2-a]pyridine is the scaffold of choice for synthesizing PBR-targeted radiopharmaceuticals. Researchers developing diagnostic imaging agents for neuroinflammation, oncology, or neurodegenerative disease applications should prioritize this specific 6-chloro scaffold over 6-fluoro or 6-bromo analogs, which produce different binding profiles not validated for optimal PBR targeting [2].

Structure-Activity Relationship (SAR) Studies of Halogen-Dependent Pharmacological Activity

The distinct LogP value of 1.99 for 6-chloroimidazo[1,2-a]pyridine, positioned between the 6-fluoro (LogP ≈ 1.08) and 6-bromo (LogP ≈ 2.27) analogs [1], makes this compound the ideal reference scaffold for systematic SAR investigations of halogen effects on biological activity. Researchers studying how halogen size, electronegativity, and lipophilicity modulate target binding, metabolic stability, or membrane permeability can use 6-chloroimidazo[1,2-a]pyridine as the balanced comparator against which 6-H, 6-F, and 6-Br analogs are benchmarked [1].

Synthesis of Antifungal Agents Targeting Candida Species

A 2025 study validated that 6-chloroimidazo[1,2-a]pyridine derivatives exhibit MIC values ranging from 19.36 µM to 89.38 µM against clinical Candida parapsilosis strains, with electron-withdrawing substituents enhancing activity [1]. Medicinal chemistry groups developing novel antifungal agents should procure this specific 6-chloro scaffold as the validated core for acrylonitrile-derivative synthesis, as alternative halogen substitutions have not been empirically validated in this antifungal SAR series [1].

CNS Drug Discovery Requiring Selective Peripheral vs. Central Receptor Targeting

The demonstrated selectivity of 6-chloroimidazo[1,2-a]pyridine derivatives for peripheral benzodiazepine receptors (IC50 = 13 nM) with negligible central receptor affinity [1] makes this compound essential for CNS drug discovery programs seeking to avoid sedation or dependence liabilities associated with central benzodiazepine receptor activation. Researchers developing anxiolytics, anticonvulsants, or neuroprotective agents with improved safety profiles should select the 6-chloro scaffold over 6-methoxy or unsubstituted analogs that lack this validated selectivity profile [1].

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